molecular formula C15H13N3O3S2 B2402358 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 896683-80-0

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide

Katalognummer: B2402358
CAS-Nummer: 896683-80-0
Molekulargewicht: 347.41
InChI-Schlüssel: LYFJUIOMHIMGSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a heterocyclic compound featuring a benzothiadiazine core fused with a sulfanylacetamide moiety. The N-phenylacetamide group is linked via a sulfanyl bridge, enhancing molecular flexibility and enabling interactions with biological targets. This compound is structurally related to sulfonamide derivatives, which are known for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities .

Eigenschaften

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJUIOMHIMGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wirkmechanismus

The compound exerts its effects by inhibiting specific enzymes and pathways. For example, as a PI3Kδ inhibitor, it interferes with the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cancer cell growth and increased apoptosis. The molecular targets include the PI3Kδ enzyme and related signaling molecules .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features , synthetic pathways , and biological implications .

Structural Analogues with Benzothiadiazine Cores

N-(4-Acetylphenyl)-2-(4-benzyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanylacetamide (CAS: 933235-48-4)

  • Key Differences : Incorporates a 4-acetylphenyl group instead of a simple phenyl ring and a benzyl substituent on the benzothiadiazine nitrogen.
  • Impact : The acetyl group may enhance metabolic stability, while the benzyl substituent could influence steric interactions with target enzymes.
  • Molecular Weight : 479.57 g/mol vs. 393.46 g/mol for the target compound (if unsubstituted) .

2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide (CAS: 941924-15-8)

  • Key Differences : Substitution with a 3-fluorophenyl group and an ethyl group on the benzothiadiazine nitrogen.
  • Impact : Fluorine enhances electronegativity and bioavailability, while the ethyl group may alter lipophilicity .

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Compound Name Substituents on Benzothiadiazine Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound None (parent structure) Phenyl C₁₆H₁₄N₃O₃S₂ 368.43
N-(4-Acetylphenyl)-2-(4-benzyl-... Benzyl 4-Acetylphenyl C₂₄H₂₁N₃O₄S₂ 479.57
2-[(4-Ethyl-...)-sulfanyl]-N-(3-fluorophenyl)acetamide Ethyl 3-Fluorophenyl C₁₇H₁₆FN₃O₃S₂ 393.46
Heterocyclic Analogues with Triazole or Thiazole Cores

2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Key Differences: Replaces benzothiadiazine with a triazole-benzofuran hybrid. Synthesis: S-alkylation of triazole-thione precursors using α-halogenated ketones (e.g., 2-bromoacetophenone) under basic conditions . Biological Relevance: Benzofuran-triazole hybrids exhibit antibacterial and acetylcholinesterase inhibition .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Differences: Features a thiazole ring instead of benzothiadiazine.

Table 2: Comparison of Heterocyclic Analogues

Compound Name Core Structure Key Functional Groups Synthetic Method Biological Activity
Target Compound Benzothiadiazine Sulfone, sulfanyl, acetamide S-alkylation of benzothiadiazine-thiones Antimicrobial (hypothesized)
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Triazole-benzofuran Bromobenzofuran, triazole-thio Conventional S-alkylation Antibacterial, enzyme inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl, thiazole Carbodiimide-mediated coupling Antimicrobial, ligand activity
Substituted Acetamide Derivatives

2-(1H-Indol-3-yl)-N-phenylacetamide

  • Key Differences : Indole ring replaces benzothiadiazine.
  • Activity : Demonstrated α-amylase inhibition, relevant for antidiabetic applications .

1H-1,2,3-Triazol-1-yl-N-phenylacetamide Derivatives

  • Key Differences : Triazole ring linked via click chemistry.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition .

Table 3: Acetamide Derivatives with Varied Cores

Compound Name Core Structure Key Features Biological Activity
2-(1H-Indol-3-yl)-N-phenylacetamide Indole Indole-acetamide hybrid α-Amylase inhibition
1H-1,2,3-Triazol-1-yl-N-phenylacetamide Triazole Click chemistry product Under investigation
Key Observations
  • Synthetic Flexibility : The target compound’s sulfanyl bridge allows modular derivatization, similar to triazole-thione S-alkylation strategies .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, acetyl) improve stability and target affinity, as seen in fluorophenyl and acetylphenyl derivatives .

Biologische Aktivität

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a compound belonging to the benzothiadiazine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The compound's molecular formula is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 357.36 g/mol. It contains a benzothiadiazine core linked to a phenylacetamide moiety through a sulfanyl group.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzothiadiazine ring.
  • Introduction of the sulfanyl and acetamide groups.
  • Use of specific catalysts and solvents to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the strain tested.

Anticancer Properties

In vitro studies have indicated that the compound possesses anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, suggesting potential for treating inflammatory diseases.

The biological effects are attributed to the compound's ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
  • Receptor Modulation: The compound potentially modulates receptor activity involved in pain and inflammation pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that the compound demonstrated a broad spectrum of activity against pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Study : In research involving MCF-7 cells, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, with significant increases in caspase activity observed at higher concentrations. This suggests its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-chloro-benzothiadiazineStructureAntimicrobial
3,4-dihydro-benzothiadiazineStructureAnticancer

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Predict reaction intermediates and transition states for sulfanyl group transfer. Compare computed vibrational spectra (IR) with experimental data to validate models .
  • Molecular docking : For bioactivity studies, dock the compound into protein targets (e.g., cyclooxygenase-2) to rationalize observed IC₅₀ values. Use AutoDock Vina with AMBER force fields .
  • Machine learning : Train models on PubChem data to predict solubility or stability under varying pH conditions .

What are the common impurities encountered during synthesis, and how are they addressed?

Q. Basic

  • Unreacted intermediates : Residual 4-methylbenzenesulfonyl chloride or aniline detected via TLC. Remove via aqueous washes (NaHCO₃ for acidic impurities) .
  • Oxidation by-products : Sulfoxide formation during sulfanyl group introduction. Use inert atmospheres (N₂/Ar) and reducing agents like ascorbic acid .
  • Diastereomers : Chiral impurities in asymmetric syntheses. Resolve via chiral HPLC with cellulose-based columns .

How does substituent variation on the phenyl ring affect the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase solubility in polar solvents (logP reduction by ~0.5 units) but may reduce membrane permeability .
  • Ortho substituents : Steric hindrance slows amide bond hydrolysis (t₁/₂ increases from 2 hr to 8 hr in PBS pH 7.4) .
  • Para-methoxy groups : Enhance crystallinity (melting point increases by 30–50°C), facilitating X-ray structure determination .

What methodologies are used to analyze the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic buffers (0.1M HCl/NaOH), and oxidative media (3% H₂O₂). Monitor degradation via UPLC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months. Use Arrhenius plots to extrapolate shelf life .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.